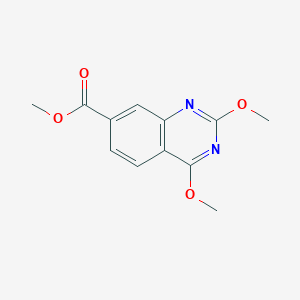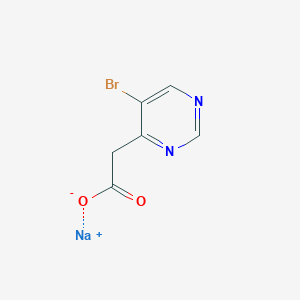![molecular formula C16H26N2O6 B1405450 Heptansäure, 7-[[(1,1-Dimethylethoxy)carbonyl]amino]-, 2,5-Dioxo-1-pyrrolidinyl-ester CAS No. 441349-04-8](/img/structure/B1405450.png)
Heptansäure, 7-[[(1,1-Dimethylethoxy)carbonyl]amino]-, 2,5-Dioxo-1-pyrrolidinyl-ester
Übersicht
Beschreibung
“7-tert-Butoxycarbonylamino-heptanoic acid 2,5-dioxo-pyrrolidin-1-yl ester” is a chemical compound with the molecular formula C16H26N2O6. It is used in the synthesis of biomineral-binding liposomes (BBL), which are platforms for the efficient delivery of antimicrobials to skeletal tissues .
Synthesis Analysis
The biomineral-binding lipid, alendronate-tri (ethylene- glycol)-cholesterol conjugate (ALN-TEG-Chol), was synthesized through Cu (I)-catalyzed Huisgen 1,3-dipolar cycloaddition, a versatile “click” reaction . Using ALN-TEG-Chol, BBL-containing antimicrobial oxacillin was then successfully developed using extrusion and sonication methods .Chemical Reactions Analysis
The compound is used in the synthesis of biomineral-binding liposomes (BBL). The process involves a Cu (I)-catalyzed Huisgen 1,3-dipolar cycloaddition .Wissenschaftliche Forschungsanwendungen
Antiepileptische Forschung
Die Verbindung wurde auf ihr Potenzial als Antiepileptikum untersucht. Studien haben verschiedene Derivate synthetisiert, um ihre Wirksamkeit in vivo und in vitro zur Krampfkontrolle zu testen .
Antikörper-Wirkstoff-Konjugate (ADCs)
Sie wird bei der Synthese von ADCs verwendet, bei denen es sich um gezielte Krebstherapien handelt, die einen Antikörper mit einem zytotoxischen Medikament kombinieren. Die Verbindung dient als Linker, der den Antikörper mit dem Wirkstoffmolekül verbindet.
Anti-Tuberkulose-Therapeutikum
Die Forschung hat diese Verbindung als ein potenzielles Anti-Tuberkulose-Therapeutikum identifiziert. Es wurde festgestellt, dass sie die Produktion monoklonaler Antikörper in Zellkulturen stimuliert, was bei der Behandlung von Tuberkulose von Vorteil sein könnte .
Wirkmechanismus
The compound is part of the biomineral-binding liposomes (BBL) which show fast and strong binding to hydroxyapatite particles (model bone surface). This suggests that the development of biomineral-binding liposomal formulations of antimicrobials may be used in conjunction with orthopedic implants or bone-grafting materials to prevent osteomyelitis associated with orthopedic surgery .
Zukünftige Richtungen
The development of biomineral-binding liposomal formulations of antimicrobials, such as those containing “7-tert-Butoxycarbonylamino-heptanoic acid 2,5-dioxo-pyrrolidin-1-yl ester”, may be used in conjunction with orthopedic implants or bone-grafting materials to prevent osteomyelitis associated with orthopedic surgery . This represents a promising direction for future research and applications.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O6/c1-16(2,3)23-15(22)17-11-7-5-4-6-8-14(21)24-18-12(19)9-10-13(18)20/h4-11H2,1-3H3,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUOZXGXWKTKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



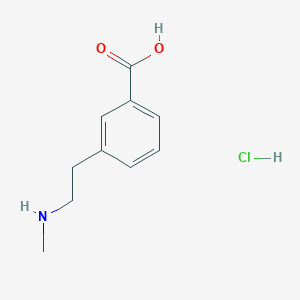
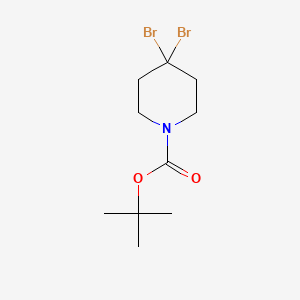
![Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate](/img/structure/B1405373.png)
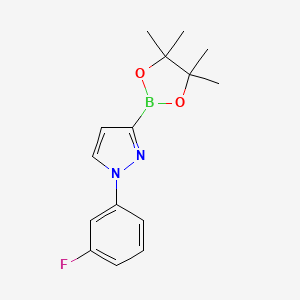

![7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1405376.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride](/img/structure/B1405377.png)
